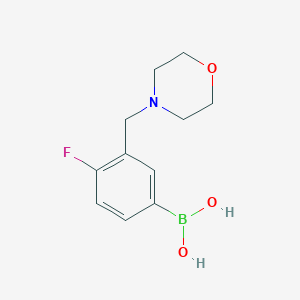

4-Fluoro-3-(morpholinomethyl)phenylboronic acid

CAS No.: 1704063-95-5

Cat. No.: VC2748680

Molecular Formula: C11H15BFNO3

Molecular Weight: 239.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704063-95-5 |

|---|---|

| Molecular Formula | C11H15BFNO3 |

| Molecular Weight | 239.05 g/mol |

| IUPAC Name | [4-fluoro-3-(morpholin-4-ylmethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C11H15BFNO3/c13-11-2-1-10(12(15)16)7-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 |

| Standard InChI Key | GHABZEPGSYBSSW-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)F)CN2CCOCC2)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)F)CN2CCOCC2)(O)O |

Introduction

Physical and Chemical Properties

4-Fluoro-3-(morpholinomethyl)phenylboronic acid possesses several noteworthy physical and chemical properties that influence its behavior in chemical reactions and its potential applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 4-Fluoro-3-(morpholinomethyl)phenylboronic acid

The boronic acid functional group in this compound is known for its Lewis acidity, which plays a significant role in its reactivity. The fluorine substituent, being highly electronegative, introduces electronic effects that can influence the acidity of the boronic acid group and subsequently its reactivity in various chemical transformations . Fluorine-substituted boronic acids generally exhibit stronger acidity compared to their non-fluorinated counterparts, which can enhance their performance in certain applications .

Synthesis and Industrial Production

The synthesis of 4-Fluoro-3-(morpholinomethyl)phenylboronic acid typically involves several steps, starting from simpler boronic acid derivatives. Industrial production methods mirror laboratory synthesis but are adapted for larger scale production, often utilizing continuous flow reactors to enhance efficiency and safety.

One potential synthetic route may involve:

-

Starting with a 4-fluoro-3-bromobenzaldehyde

-

Performing a reductive amination with morpholine to introduce the morpholinomethyl group

-

Followed by a metal-catalyzed borylation reaction to introduce the boronic acid functionality

Alternative approaches may include:

-

Direct borylation of 4-fluoro-3-(morpholinomethyl)bromobenzene via lithium-halogen exchange followed by treatment with a borate ester

-

Cross-coupling reactions using palladium catalysts to introduce the boronic acid group

The complexity of the synthesis process contributes to the relatively high commercial price of this compound, reflecting the specialized nature of its production and applications .

Applications in Organic Chemistry

Suzuki-Miyaura Coupling Reactions

4-Fluoro-3-(morpholinomethyl)phenylboronic acid is primarily utilized in the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely employed in pharmaceutical synthesis, materials science, and fine chemical production.

In a typical Suzuki-Miyaura coupling, 4-Fluoro-3-(morpholinomethyl)phenylboronic acid acts as a boron source that forms a boronate ester intermediate upon reaction with an aryl halide in the presence of a palladium catalyst. This intermediate facilitates the transfer of an organic group to the palladium catalyst, leading to the formation of new carbon-carbon bonds.

The presence of the morpholine group and fluorine atom provides unique electronic and steric properties that can influence the outcome of coupling reactions, potentially leading to higher selectivity or reactivity under specific conditions.

Other Applications

Beyond Suzuki-Miyaura couplings, 4-Fluoro-3-(morpholinomethyl)phenylboronic acid may find applications in:

-

Chan-Lam coupling reactions for C-N, C-O, and C-S bond formation

-

Petasis reactions for multicomponent synthesis

-

As a building block in the synthesis of pharmaceutically active compounds

-

Development of sensors or materials that leverage the unique properties of boronic acids, such as their ability to form reversible covalent bonds with diols

Phenylboronic acids, including fluorinated derivatives, have demonstrated potential in pharmaceutical applications such as enzyme inhibition and interaction with biological systems . The morpholine moiety in 4-Fluoro-3-(morpholinomethyl)phenylboronic acid can enhance its biological interactions, making it potentially valuable in medicinal chemistry research .

Related Compounds and Derivatives

Several structural variants of 4-Fluoro-3-(morpholinomethyl)phenylboronic acid exist, including position isomers and alternative derivatives. Table 2 presents a comparison of some closely related compounds.

Table 2: Comparison of 4-Fluoro-3-(morpholinomethyl)phenylboronic acid and Related Compounds

A related compound is the 4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester, which is also used in Suzuki-Miyaura reactions. This ester is synthesized by reacting the boronic acid with pinacol in the presence of a dehydrating agent and offers enhanced stability while maintaining reactivity in cross-coupling reactions.

| Supplier | Purity | Package Size | Price (USD) | Updated |

|---|---|---|---|---|

| Matrix Scientific | 95% | 500 mg | $315 | 2021/12/16 |

| Matrix Scientific | 95% | 1 g | $683 | 2021/12/16 |

| AOBChem | 95% | 10 g | $2,760 | 2021/12/16 |

| CymitQuimica | 96% | 1 g | To inquire | Not specified |

The relatively high price of this compound reflects its specialized nature and the complexity involved in its synthesis. Its primary market lies in pharmaceutical research, fine chemical synthesis, and academic research laboratories where high-purity building blocks are essential for successful chemical transformations.

Analytical Methods and Characterization

Recent advances in analytical techniques have enabled the quantitation of phenylboronic acids at pg/mL levels of sensitivity. Using liquid chromatography-mass spectrometry (LC-MS) methods, researchers have achieved lower limits of quantitation (LLOQ) as low as 2-10 pg/mL for various phenylboronic acids .

For boronic acid compounds, negative ion mode multiple reaction monitoring (MRM) acquisition has proven effective, with high precision (relative standard deviation <3%) for quantitative analysis . These analytical advances facilitate the study of boronic acids in complex systems and at low concentrations, which is particularly important for pharmaceutical and biological applications.

Characterization of fluorophenylboronic acids has also been performed using density functional theory (DFT) methods, providing insights into their electronic structure, vibrational modes, and reactivity . Such computational studies complement experimental data and provide deeper understanding of the structure-property relationships in these compounds.

Research Findings and Future Perspectives

Research on fluorinated boronic acids continues to expand their applications across multiple scientific disciplines. The unique properties of compounds like 4-Fluoro-3-(morpholinomethyl)phenylboronic acid make them particularly interesting for specialized applications:

-

The presence of fluorine can enhance binding to biological targets

-

Electronic effects of fluorine substituents can modify the acidity and reactivity of the boronic acid group

-

Fluorinated compounds often exhibit improved metabolic stability in pharmaceutical applications

Phenylboronic acids have demonstrated potential in bioresponsive functional delivery systems, particularly those that are glucose-sensitive . The glucose-sensitive polymer carriers based on phenylboronic acid (PBA) have advantages of better stability, long-term storage, and reversible glucose response in physiological conditions .

Future research directions may include:

-

Development of novel catalytic systems optimized for fluorinated boronic acids

-

Exploration of biomedical applications leveraging the morpholine moiety's interaction with biological systems

-

Investigation of structure-activity relationships in drug discovery

-

Application in glucose-responsive systems, leveraging the boronic acid's ability to bind with diols

As synthetic methodologies continue to evolve, the accessibility and applications of 4-Fluoro-3-(morpholinomethyl)phenylboronic acid are likely to expand, potentially opening new avenues in materials science, sensor technology, and medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume